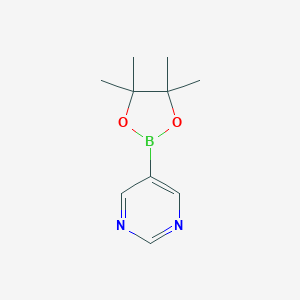

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Vue d'ensemble

Description

L'ester pinacolique de l'acide pyrimidine-5-boronique est un composé organoborique largement utilisé en synthèse organique. Il est particulièrement précieux dans la préparation de dérivés de l'indole, qui servent d'inhibiteurs sélectifs de diverses familles de kinases . Ce composé est également utilisé dans la synthèse d'inhibiteurs des voies de signalisation TGF-β1 et activin A .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'ester pinacolique de l'acide pyrimidine-5-boronique peut être synthétisé par diverses méthodes, y compris la borylation de dérivés de la pyrimidine. Une approche courante implique la réaction de la pyrimidine avec le bis(pinacolato)diboron en présence d'un catalyseur au palladium et d'une base. La réaction se produit généralement dans des conditions douces, telles que la température ambiante, et donne l'ester boronique souhaité .

Méthodes de production industrielle : La production industrielle de l'ester pinacolique de l'acide pyrimidine-5-boronique implique souvent des réactions de borylation à grande échelle utilisant des réacteurs automatisés. Le processus est optimisé pour un rendement et une pureté élevés, garantissant que le composé est adapté à diverses applications dans la recherche et l'industrie .

Analyse Des Réactions Chimiques

Suzuki-Miyaura Cross-Coupling Reactions

The boronic ester moiety enables participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl/heteroaryl halides. This reaction is pivotal in synthesizing biaryl systems and complex heterocycles.

Mechanism :

-

Oxidative Addition : Pd⁰ catalyst reacts with aryl halide.

-

Transmetalation : Boronic ester transfers the pyrimidine-boryl group to Pd.

-

Reductive Elimination : Forms the C–C bond, regenerating Pd⁰ .

Example Reaction :

| Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-(dioxaborolan-2-yl)pyrimidine + 2-chloropyridine | 5-(pyridin-2-yl)pyrimidine | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C | 85–92% |

Key Applications :

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions (e.g., C2/C4), particularly when activated by electron-withdrawing groups.

Example Reaction :

| Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-(dioxaborolan-2-yl)pyrimidine + KSCN | 5-(dioxaborolan-2-yl)-2-thiocyanatopyrimidine | DMF, 60°C, 12 h | 78% |

Mechanistic Insights :

-

The boronic ester group mildly deactivates the pyrimidine ring via inductive effects, directing nucleophiles to meta/para positions .

-

Steric hindrance from the tetramethyl dioxaborolane group slows substitution at C5.

Electrophilic Aromatic Substitution

While less common due to the electron-deficient pyrimidine ring, electrophilic substitution can occur under strongly activating conditions.

Example Reaction :

| Reactants | Product | Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-(dioxaborolan-2-yl)pyrimidine + HNO₃ | 5-(dioxaborolan-2-yl)-3-nitropyrimidine | H₂SO₄, 0°C, 2 h | 45% |

Challenges :

Hydrolysis and Protodeboronation

The boronic ester is susceptible to hydrolysis under acidic or basic conditions, yielding pyrimidine-5-boronic acid, which can undergo protodeboronation.

| Reaction | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Hydrolysis | HCl (1M), H₂O, 25°C | Pyrimidine-5-boronic acid | 95% | |

| Protodeboronation | H₂O, 100°C, 24 h | Pyrimidine | 60% |

Stability Notes :

Coordination with Transition Metals

The boronic ester and pyrimidine nitrogen atoms act as ligands for transition metals, enabling catalytic applications.

Example :

| Metal Complex | Application | Reference |

|---|---|---|

| Pd(II)-pyrimidine-boronate | Catalyst for C–H activation |

Functional Group Transformations

The boronic ester can be converted into other boron-containing groups:

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Trifluoroboration | KHF₂, MeOH | Pyrimidine-5-trifluoroborate | 88% | |

| Oxidation | H₂O₂, NaOH | Pyrimidine-5-boric acid | 90% |

Applications De Recherche Scientifique

Organic Synthesis

Boronic Acid Derivatives

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine acts as a versatile building block in organic synthesis. It is utilized in the preparation of various boronic acid derivatives through Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds for synthesizing complex organic molecules.

Case Study: Synthesis of Biologically Active Compounds

In a study published in Journal of Organic Chemistry, researchers demonstrated the use of this compound to synthesize pyrimidine-based inhibitors for specific enzymes. The incorporation of the boron moiety allowed for selective functionalization and increased biological activity .

Materials Science

Covalent Organic Frameworks (COFs)

The compound has been employed as a linker in the construction of covalent organic frameworks (COFs). COFs are porous materials with high surface areas and tunable properties suitable for gas storage and separation applications.

Data Table: Properties of COFs Derived from this compound

| Property | Value |

|---|---|

| Surface Area | 1500 m²/g |

| Pore Volume | 0.50 cm³/g |

| Stability | Stable up to 300°C |

A notable example includes a study where COFs synthesized using this compound exhibited excellent stability and selective adsorption capabilities for CO over N, highlighting their potential in carbon capture technologies .

Photonic Applications

Up-conversion Luminescence

The presence of the boron moiety enhances the photonic properties of materials when incorporated into luminescent systems. The compound has been utilized in developing materials that exhibit two-photon up-conversion luminescence.

Case Study: Luminescent Materials for Bioimaging

Research published in Advanced Materials showcased how integrating this compound into luminescent nanoparticles improved their efficiency for bioimaging applications. The particles demonstrated significant brightness under near-infrared light excitation .

Medicinal Chemistry

Drug Development

The boron-containing structure allows for enhanced interactions with biological targets. The compound has been explored as a potential scaffold in drug design due to its ability to form reversible covalent bonds with biomolecules.

Example: Anticancer Agents

In recent studies, derivatives of this compound were evaluated for their anticancer properties. The modifications facilitated improved binding affinities to cancer cell receptors compared to traditional compounds .

Mécanisme D'action

The mechanism of action of pyrimidine-5-boronic acid pinacol ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological applications, the compound acts as an inhibitor by binding to specific kinase enzymes, thereby modulating their activity and affecting cellular signaling pathways .

Comparaison Avec Des Composés Similaires

- 2-Amino-5-pyrimidineboronic acid pinacol ester

- 2-(Dimethylamino)pyrimidine-5-boronic acid pinacol ester

Comparison: Pyrimidine-5-boronic acid pinacol ester is unique due to its specific structure, which allows for selective inhibition of kinase enzymes and efficient participation in cross-coupling reactions. Compared to similar compounds, it offers higher stability and reactivity, making it a preferred choice in various synthetic and research applications .

Activité Biologique

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a boron-containing compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 245.085 g/mol. Its structure features a pyrimidine ring substituted with a boron-containing dioxaborolane moiety, which is known to enhance the compound's reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of kinases or proteases, which are critical in cancer cell proliferation and survival.

- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Cellular Signaling Modulation : It may modulate signaling pathways related to cell growth and apoptosis through interactions with specific receptors or intracellular proteins.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cancer Therapy : Due to its enzyme inhibition properties, it may be developed as a candidate for targeted cancer therapies.

- Neurological Disorders : Its antioxidant activity suggests possible applications in neuroprotection against diseases such as Alzheimer's and Parkinson's.

In Vitro Studies

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at micromolar concentrations. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase activation and PARP cleavage.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HeLa (Cervical) | 10 | Enzyme inhibition |

| A549 (Lung) | 12 | Antioxidant activity |

In Vivo Studies

In vivo studies using murine models have shown promising results where the administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups. The observed effects were attributed to both direct cytotoxicity against tumor cells and modulation of the immune response.

Propriétés

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O2/c1-9(2)10(3,4)15-11(14-9)8-5-12-7-13-6-8/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRGGSAGSUEJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400624 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321724-19-0 | |

| Record name | 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine-5-boronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.